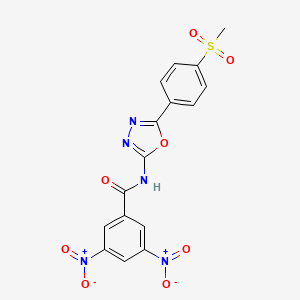

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains a methylsulfonyl group attached to a phenyl ring . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for their antibacterial activity . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide groups .

Aplicaciones Científicas De Investigación

Antibacterial Activity and Mechanism of Action Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae. These derivatives have shown to improve plant resistance by increasing superoxide dismutase and peroxidase activities in rice, enhancing chlorophyll content, and reducing malondialdehyde content, thereby mitigating damage caused by bacterial infections. Notably, these compounds also inhibit the production of extracellular polysaccharide, affecting the gene expression levels of certain bacterial genes involved in pathogenesis (Li Shi et al., 2015).

Anticancer Potential Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has revealed potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF‐7 (breast cancer). These compounds have displayed low toxicity in normal cells and induce apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as cancer therapeutics (P. Ravichandiran et al., 2019).

Antimicrobial and Antitubercular Agents Novel sulfonyl derivatives have shown moderate to significant antibacterial and antifungal activities, with certain compounds being highlighted as excellent antitubercular molecules. This indicates their potential application in treating bacterial, fungal, and tubercular infections, contributing to the development of new antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).

Antiviral Research The investigation into N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has identified inhibitors of HIV-1 replication, with certain derivatives showing promising activity against HIV-1 replication without significant cytotoxicity. This research opens up new avenues for the development of antiviral therapies targeting HIV-1 (Zhiping Che et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds with a methylsulfonyl phenyl pharmacophore have been evaluated as inhibitors of cyclooxygenase-1 and cyclooxygenase-2 . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .

Mode of Action

Compounds with similar structures have been shown to inhibit cyclooxygenase-1 and cyclooxygenase-2 . By inhibiting these enzymes, these compounds can reduce the production of key pro-inflammatory mediators, prostaglandins .

Biochemical Pathways

The inhibition of cyclooxygenase-1 and cyclooxygenase-2 would affect the arachidonic acid pathway, reducing the production of prostaglandins and leukotrienes . These molecules are key mediators in the inflammatory response.

Pharmacokinetics

Similar compounds have been evaluated for their in vitro and in vivo anti-inflammatory activity and ulcerogenic liability .

Result of Action

Similar compounds have shown good anti-inflammatory activity .

Propiedades

IUPAC Name |

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-9(3-5-13)15-18-19-16(29-15)17-14(22)10-6-11(20(23)24)8-12(7-10)21(25)26/h2-8H,1H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCCSJMTUKQJQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

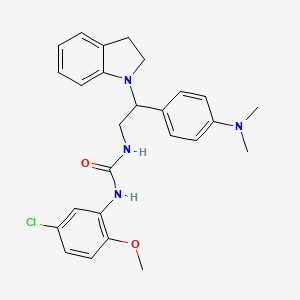

![(Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2973034.png)

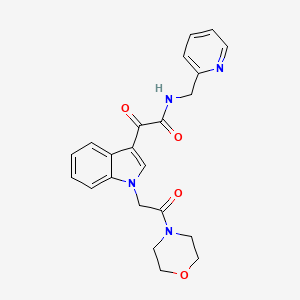

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2973038.png)

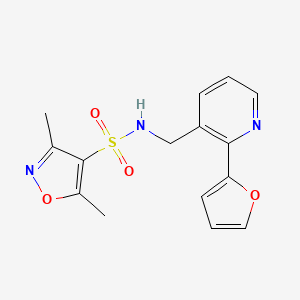

![4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/no-structure.png)

![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)

![2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2973050.png)

![N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2973051.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2973056.png)